2-Epi-5-epi-valiolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

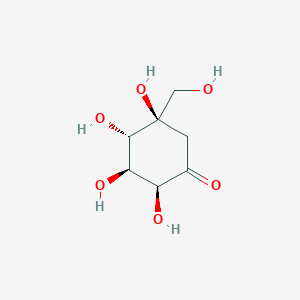

2-epi-5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentres at positions 2 and 5 have been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.

Applications De Recherche Scientifique

Biosynthetic Pathways

1. Antibiotic Production

2-Epi-5-epi-valiolone is an immediate precursor in the biosynthesis of several antibiotics, including:

- Acarbose : An antidiabetic drug that inhibits carbohydrate digestion.

- Validamycin A : An antibiotic used against fungal infections.

- Pyralomicin : An antibiotic with activity against Gram-positive bacteria.

The biosynthetic pathway involves multiple enzymatic steps where this compound is phosphorylated to form this compound 7-phosphate, catalyzed by the enzyme AcbM. This phosphorylation is crucial for subsequent transformations leading to the final antibiotic products .

| Antibiotic | Precursor Compound | Key Enzymes Involved |

|---|---|---|

| Acarbose | This compound | AcbC, AcbM |

| Validamycin A | This compound | AcbC, AcbM |

| Pyralomicin | This compound | Various cyclases |

2. Mycosporine-like Amino Acids

In cyanobacteria, this compound synthase (EVS) is essential for synthesizing mycosporine-like amino acids such as shinorine. These compounds provide UV protection to microorganisms and are of interest for their potential applications in cosmetics and pharmaceuticals .

Pharmacological Applications

1. Antidiabetic Agents

The significance of this compound extends to its role in the production of acarbose, a drug used to manage type 2 diabetes by delaying carbohydrate absorption. Research has elucidated the biosynthetic pathway of acarbose, highlighting how understanding this process can lead to improved production methods through biotechnological approaches .

2. Antimicrobial Activity

The compound's derivatives have shown promise in antimicrobial applications. For instance, studies indicate that fermentation extracts containing this compound exhibit bioactivity against various pathogens, suggesting potential for developing new antibiotics .

Case Studies

1. Biosynthesis Investigation

A study published in Nature Communications detailed the biosynthetic pathway of acarbose, revealing how this compound is utilized by soil bacteria to produce this vital drug. The research emphasizes the compound's role as a precursor and discusses potential enhancements in biotechnological production methods .

2. Mycosporine-like Amino Acid Production

Research on Anabaena variabilis demonstrated that deletion of the EVS gene led to significant changes in pigment production and stress response mechanisms, underscoring the importance of this compound in synthesizing protective compounds against environmental stressors .

Analyse Des Réactions Chimiques

Enzymatic Epimerization and Dehydration

2-Epi-5-epi-valiolone undergoes stereochemical inversion and dehydration in biosynthetic pathways:

-

Epimerization at C-2 : Catalyzed by 2-epimerase, it converts this compound into 5-epi-valiolone ( ).

-

Dehydration at C-5/C-6 : 5-Epi-valiolone is dehydrated by a syn-elimination mechanism to form valienone, a precursor for validamycin A and acarbose ( ).

Phosphorylation at C-7

In acarbose biosynthesis, this compound is phosphorylated at the C-7 hydroxyl group by ATP-dependent kinase AcbM ( ). This reaction primes the molecule for subsequent glycosylation steps.

Key Features :

-

Enzyme : AcbM (kinase)

-

Cofactor : ATP

-

Product : this compound 7-phosphate

Reduction and Amination

This compound participates in reductive amination to form valiolamine, a precursor of the valienamine moiety in acarbose:

-

Reduction : The ketone group at C-1 is reduced to a secondary alcohol.

-

Transamination : Introduces an amino group via coupling with TDP-4-amino-4,6-dideoxyglucose ( ).

Synthetic Pathway :

textThis compound → Reduction → Valiolol → Transamination → Valiolamine

Isotopic Labeling Studies

Deuterium-labeling experiments elucidated the stereochemical course of dehydration:

-

6α- and 6β-Deuterated Derivatives : Synthesized via reductive desulfurization of 6,6-bis(methylthio)-5-epi-valiolone.

-

Incorporation in *Streptomyces *: Confirmed syn-elimination of water during dehydration ( ).

Comparative Reactivity with Related Cyclitols

The reactivity of this compound differs from its epimers and derivatives:

| Compound | Key Reactivity | Biological Role |

|---|---|---|

| This compound | Epimerization, dehydration | Precursor for acarbose, validamycin A |

| 5-epi-valiolone | Dehydration to valienone | Intermediate in antibiotic biosynthesis |

| Valienone | Glycosylation | Core structure of validamycin A |

Propriétés

Formule moléculaire |

C7H12O6 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5-,6+,7-/m1/s1 |

Clé InChI |

JCZFNXYQGNLHDQ-MVIOUDGNSA-N |

SMILES isomérique |

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O |

SMILES canonique |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.